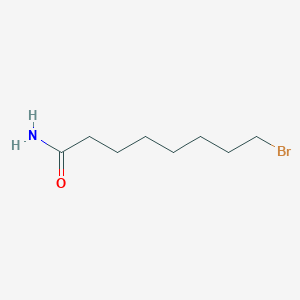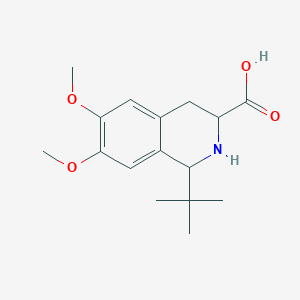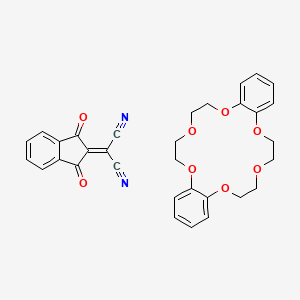
2-(Dicyanomethylene)indan-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Dicyanomethylene)indan-1,3-dione is a complex organic compound known for its unique structural properties and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1,3-Dioxoinden-2-ylidene)propanedinitrile typically involves the reaction of 1,3-dioxo-2,3-dihydro-1H-inden-2-ylidene with malononitrile under specific conditions. One efficient approach involves the use of dry tetrahydrofuran (THF) as a solvent, with the reaction yielding products in good to very good yields (78-90%) . The structure of the obtained products is confirmed using various spectroscopic techniques, including NMR, IR, and mass spectrometry .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions: 2-(1,3-Dioxoinden-2-ylidene)propanedinitrile undergoes various types of chemical reactions, including nucleophilic addition, cycloaddition, and condensation reactions.
Common Reagents and Conditions: Common reagents used in reactions with this compound include hydrazine derivatives, β-keto esters, and dimethyl acetylenedicarboxylate . The reactions are typically carried out under mild to moderate conditions, often in the presence of a solvent like THF.
Major Products Formed: The major products formed from reactions involving 2-(1,3-Dioxoinden-2-ylidene)propanedinitrile include spiro-pyranopyrazoles and oxa-aza-[3.3.3]propellanes
Scientific Research Applications
2-(1,3-Dioxoinden-2-ylidene)propanedinitrile has a wide range of scientific research applications. It is used in the synthesis of novel heterocyclic compounds with potential biological activities, including anticancer, anti-inflammatory, and antimicrobial properties . Additionally, it serves as a key intermediate in the development of materials with unique electronic and optical properties, making it valuable in the fields of materials science and nanotechnology .
Mechanism of Action
The mechanism of action of 2-(1,3-Dioxoinden-2-ylidene)propanedinitrile involves its role as a π-acceptor, facilitating nucleophilic addition reactions. The compound’s electron-withdrawing properties enhance its reactivity with nucleophiles, leading to the formation of various adducts and cyclic structures . The molecular targets and pathways involved in its biological activities are still under investigation, with ongoing research aimed at elucidating its precise mechanisms.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 2-(1,3-Dioxoinden-2-ylidene)propanedinitrile include other π-acceptor molecules such as 1,3-dioxolan-2-ylidenemalononitrile and 2-(1,3-dithiolan-2-ylidene)propanedinitrile . These compounds share structural similarities and exhibit comparable reactivity patterns.
Uniqueness: What sets 2-(1,3-Dioxoinden-2-ylidene)propanedinitrile apart is its unique combination of functional groups, which confer distinct electronic and steric properties.
Properties
IUPAC Name |
2-(1,3-dioxoinden-2-ylidene)propanedinitrile;2,5,8,15,18,21-hexaoxatricyclo[20.4.0.09,14]hexacosa-1(26),9,11,13,22,24-hexaene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O6.C12H4N2O2/c1-2-6-18-17(5-1)23-13-9-21-11-15-25-19-7-3-4-8-20(19)26-16-12-22-10-14-24-18;13-5-7(6-14)10-11(15)8-3-1-2-4-9(8)12(10)16/h1-8H,9-16H2;1-4H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RERKLPZZVLRPGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2OCCOCCOC3=CC=CC=C3OCCO1.C1=CC=C2C(=C1)C(=O)C(=C(C#N)C#N)C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H28N2O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
568.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
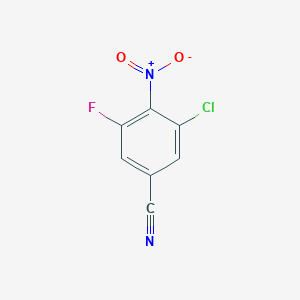
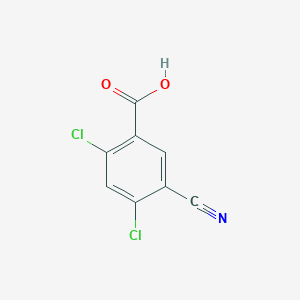
![Imidazo[1,5-a]pyridin-1-amine hydrochloride](/img/structure/B8234714.png)
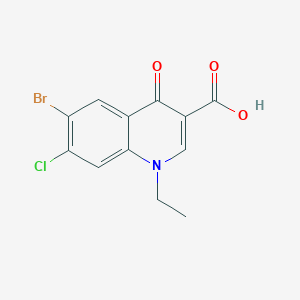
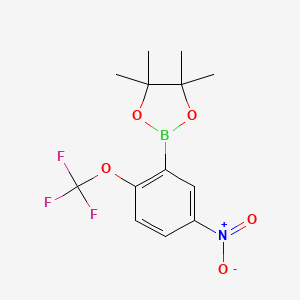
![4-Bromo-7-fluorobenzo[b]thiophene-3-carbonitrile](/img/structure/B8234741.png)

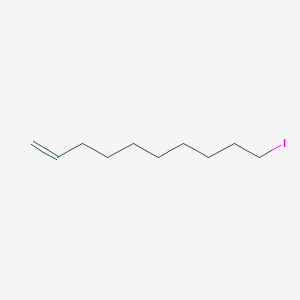
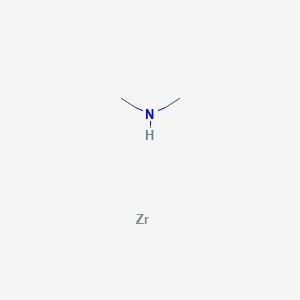
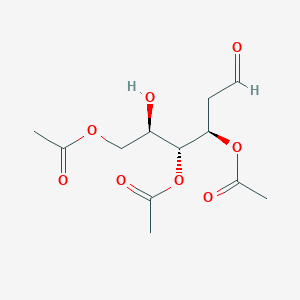

![[(1S,3R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31R,32R,33R,34R,35R,36R,37R,38R,39R,40R,41R,42R)-31,32,33,34,35,36,37,38,39,40,41,42-dodecahydroxy-10,15,20,25,30-pentakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontan-5-yl]methyl 4-methylbenzenesulfonate](/img/structure/B8234802.png)
